Cas no 41941-56-4 (8-Chloroadenosine 3',5'-Cyclic Monophosphate)

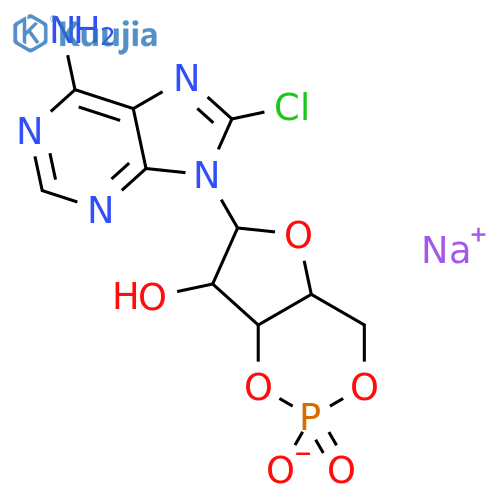

41941-56-4 structure

商品名:8-Chloroadenosine 3',5'-Cyclic Monophosphate

8-Chloroadenosine 3',5'-Cyclic Monophosphate 化学的及び物理的性質

名前と識別子

-

- Adenosine, 8-chloro-,cyclic 3',5'-(hydrogen phosphate)

- 8-CHLOROADENOSINE-CYCLIC -3',5'-MONOPHOSPHATE

- 8-CHLORO-CAMP

- 8-chloroadenosine 3',5'-cyclic-monophosphate

- 8-chloroadenosine 3',5'-monophosphate

- 8-chloro-cyclicadenosinemonophosphate

- 8-chlorocyclicamp

- 8-chloro-O3',O5'-hydroxyphosphoryl-adenosine

- 8-CL-CAMP

- Tocladesine

- 8-Chloroadenosine 3′,5′-monophosphate

- TOCLADESINE [USAN]

- BQ94Z7E5OR

- 8-Chloro-cyclic adenosine monophosphate

- Adenosine, 8-chloro-, cyclic 3',5'-(hydrogen phosphate)

- 8-chloro-cyclic AMP

- CN1256

- W-202723

- Tocladesine (USAN/INN)

- Q27274811

- ADENAZOLE

- CHEMBL2107085

- SCHEMBL125595

- NSC614491

- NSC-614491

- DTXSID101024678

- CN 1256

- DB13046

- (4AR,6R,7R,7AS)-6-(6-AMINO-8-CHLORO-PURIN-9-YL)-2-OXO-TETRAHYDRO-2LAMBDA*5*-FURO(3,2-D)(1,3,2)DIOXAPHOSPHININE-2,7-DIOL

- 6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

- CCRIS 846

- NSC-284751

- 41941-56-4

- UNII-BQ94Z7E5OR

- NSC 614491

- HY-123396

- 8-Chloroadenosine-cyclic-3',5'-monophosphate dihydrate

- 8-chloroadenosine 3',5'-cyclic monophosphate

- 8-Chloroadenosine-3',5'-O-monophosphate

- 8-CHLOROADENOSINE-cyclic-3',5'-MONOPHOSPHATE

- MFCD00153938

- TOCLADESINE [INN]

- NS00069841

- Tocladesine [USAN:INN:BAN]

- D06173

- NCS 614491

- ICN-1256

- (4aR,6R,7R,7aS)-6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

- 8-CHLORO-CYCLIC ADENOSINE 3',5'-MONOPHOSPHATE

- (4aR,6R,7R,7aS)-6-(6-amino-8-chloro-purin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

- AKOS040749661

- 8-Chloroadenosine 3',5'-cyclic phosphate

- 4H-Furo[3,2-d]-1,3,2-dioxaphosphorin-7-ol, 6-(6-amino-8-chloro-9H-purin-9-yl)tetrahydro-2-hydroxy-, 2-oxide, (4aR,6R,7R,7aS)-

- 8-CHLORO CYCLIC AMP

- DA-70375

- CLLFEJLEDNXZNR-UUOKFMHZSA-N

- 8-Chloroadenosine 3',5'-Cyclic Monophosphate

-

- MDL: MFCD00153938

- インチ: InChI=1S/C10H11ClN5O6P.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6;/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14);/q;+1/p-1

- InChIKey: CLLFEJLEDNXZNR-UHFFFAOYSA-N

- ほほえんだ: [Na+].NC1N=CN=C2N(C3OC4COP(OC4C3O)(=O)[O-])C(=NC=12)Cl

計算された属性

- せいみつぶんしりょう: 363.01400

- どういたいしつりょう: 363.0135478g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 10

- 重原子数: 23

- 回転可能化学結合数: 1

- 複雑さ: 532

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 4

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 3

- 疎水性パラメータ計算基準値(XlogP): -1.6

- トポロジー分子極性表面積: 155

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 2.6±0.1 g/cm3

- ふってん: 731.7±70.0 °C at 760 mmHg

- フラッシュポイント: 396.3±35.7 °C

- ようかいど: aqueous base: soluble

- PSA: 164.65000

- LogP: 0.41720

- じょうきあつ: 0.0±2.5 mmHg at 25°C

- ようかいせい: 可溶性

8-Chloroadenosine 3',5'-Cyclic Monophosphate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: H303+H313+H333

- RTECS番号:AU7357552

- ちょぞうじょうけん:−20°C

8-Chloroadenosine 3',5'-Cyclic Monophosphate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00C00J-1mg |

8-CHLORO-CAMP |

41941-56-4 | 99% | 1mg |

$723.00 | 2024-05-02 | |

| A2B Chem LLC | AF59091-1mg |

8-CHLORO-CAMP |

41941-56-4 | 99% | 1mg |

$635.00 | 2024-04-20 | |

| Ambeed | A588161-5mg |

8-Chloro-cAMP |

41941-56-4 | 95% | 5mg |

$2299.0 | 2025-02-28 | |

| TRC | C364103-2.5mg |

8-Chloroadenosine 3',5'-Cyclic Monophosphate |

41941-56-4 | 2.5mg |

$ 115.00 | 2023-04-18 | ||

| A2B Chem LLC | AF59091-5mg |

8-CHLORO-CAMP |

41941-56-4 | 99% | 5mg |

$1415.00 | 2024-04-20 | |

| TRC | C364103-1mg |

8-Chloroadenosine 3',5'-Cyclic Monophosphate |

41941-56-4 | 1mg |

$ 64.00 | 2023-04-18 | ||

| 1PlusChem | 1P00C00J-5mg |

8-CHLORO-CAMP |

41941-56-4 | 99% | 5mg |

$1616.00 | 2024-05-02 | |

| Ambeed | A588161-1mg |

8-Chloro-cAMP |

41941-56-4 | 98% | 1mg |

$842.0 | 2024-07-19 |

8-Chloroadenosine 3',5'-Cyclic Monophosphate 関連文献

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939

-

5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

41941-56-4 (8-Chloroadenosine 3',5'-Cyclic Monophosphate) 関連製品

- 55290-64-7(Dimethipin)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:41941-56-4)8-Chloroadenosine 3',5'-Cyclic Monophosphate

清らかである:99%/99%

はかる:1mg/5mg

価格 ($):758/1895